REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[S:3]([CH2:6][CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O)(=[O:5])=[O:4].O.NN>C(O)C>[CH3:1][N:2]([CH3:20])[S:3]([CH2:6][CH2:7][CH2:8][NH2:9])(=[O:5])=[O:4] |f:1.2|
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Name
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3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propane-1-sulfonic acid dimethylamide
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Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)CCCN1C(C2=CC=CC=C2C1=O)=O)C
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
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3 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)CCCN)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |